Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate is a heterocyclic compound with a pyrazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate can be synthesized through the reaction of hydrazine hydrate with α,β-unsaturated diesters or β-anilino-diesters . The reaction typically involves refluxing in a suitable solvent such as 1,4-dioxane in the presence of a base like triethylamine . The reaction conditions need to be carefully controlled to avoid side reactions such as the cleavage of diesters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxopyrrolidine-3-carboxylate: This compound has a similar structure but with a pyrrolidine ring instead of a pyrazolidine ring.
Ethyl 2-oxopyrrolidine-4-carboxylate: Another similar compound with a pyrrolidine ring and different substitution pattern.
Uniqueness
Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of pyrazolidine derivatives, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the condensation of diethyl maleate with hydrazine derivatives, followed by cyclization to form the pyrazolidine ring. The general synthetic route can be summarized as follows:
- Formation of Hydrazone : Reaction of diethyl maleate with hydrazine in ethanol.
- Cyclization : Heating the resulting hydrazone to promote cyclization into the pyrazolidine structure.
Antimicrobial Properties
Numerous studies have reported the antimicrobial activity of this compound against various bacterial strains and fungi. For instance, a study demonstrated that this compound exhibits significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL depending on the strain tested .
Antifungal Activity
The compound has also shown promising antifungal properties, particularly against common pathogens such as Candida albicans. In vitro assays indicated that this compound can inhibit fungal growth at concentrations as low as 16 µg/mL .
Insecticidal Effects
Research has highlighted the insecticidal potential of this compound against agricultural pests. It has been evaluated in field trials for its effectiveness in controlling aphid populations, showing a reduction in pest numbers by over 70% at optimal application rates .
The biological activity of this compound is believed to stem from its ability to interfere with specific biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- Receptor Interaction : It potentially interacts with neurotransmitter receptors in insects, disrupting normal physiological functions.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various pyrazolidine derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus, outperforming several known antibiotics. The study utilized both disk diffusion and broth microdilution methods to assess efficacy, confirming its potential as a lead compound for antibiotic development .
Case Study 2: Agricultural Application
Field trials conducted on tomato crops treated with this compound demonstrated a significant reduction in aphid infestation compared to untreated controls. The trials indicated not only effective pest control but also an increase in crop yield by approximately 15% due to reduced pest damage .
Properties
CAS No. |
192710-47-7 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h5H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
UANOWHWKBXFFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)NN1C |
Origin of Product |
United States |
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